molecular formula C11H9N3O2 B2368939 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile CAS No. 1797235-96-1

4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile

Cat. No.: B2368939
CAS No.: 1797235-96-1
M. Wt: 215.212
InChI Key: QNWWRDHHOYCMSC-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile is an organic compound with a complex structure that includes a nitro group, a nitrile group, and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a methyl-substituted benzene derivative, followed by the introduction of a nitrile group and subsequent amination with a prop-2-yn-1-ylamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing efficient purification techniques to obtain the desired product in significant quantities.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Methyl-3-amino-5-[(prop-2-yn-1-yl)amino]benzonitrile.

Scientific Research Applications

4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile involves its interaction with specific molecular targets. The nitro and nitrile groups can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitrobenzonitrile: Lacks the prop-2-yn-1-ylamino group.

    3-Nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile: Lacks the methyl group.

    4-Methyl-5-[(prop-2-yn-1-yl)amino]benzonitrile: Lacks the nitro group.

Uniqueness

4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile is unique due to the combination of functional groups that allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-3-nitro-5-(prop-2-ynylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-3-4-13-10-5-9(7-12)6-11(8(10)2)14(15)16/h1,5-6,13H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWWRDHHOYCMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C#N)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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